![molecular formula C9H9F3N2O B14586794 (1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide CAS No. 61295-62-3](/img/structure/B14586794.png)
(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with ethyl chloroformate to yield the desired ethanimidamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can further optimize the industrial synthesis of this compound.
化学反应分析
Types of Reactions
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1E)-N-Hydroxy-N’-[4-(trifluoromethyl)phenyl]ethanimidamide: Similar structure but with the trifluoromethyl group in the para position.
(1E)-N-Hydroxy-N’-[3-(difluoromethyl)phenyl]ethanimidamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]propanimidamide: Similar structure but with a propanimidamide moiety instead of ethanimidamide.
Uniqueness
The uniqueness of (1E)-N-Hydroxy-N’-[3-(trifluoromethyl)phenyl]ethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanimidamide moiety provides specific reactivity and binding characteristics. These features make the compound particularly valuable in various scientific research applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
61295-62-3 |
|---|---|
分子式 |
C9H9F3N2O |
分子量 |
218.18 g/mol |
IUPAC 名称 |
N-hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c1-6(14-15)13-8-4-2-3-7(5-8)9(10,11)12/h2-5,15H,1H3,(H,13,14) |
InChI 键 |
YVRKZRPVWAHMQD-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



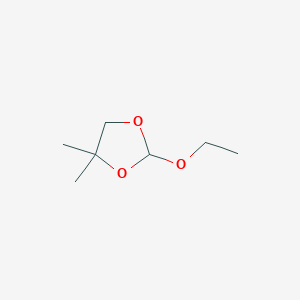
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)

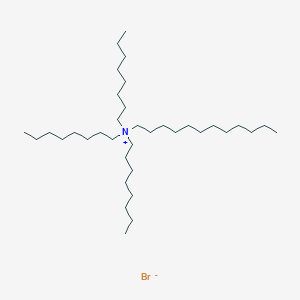
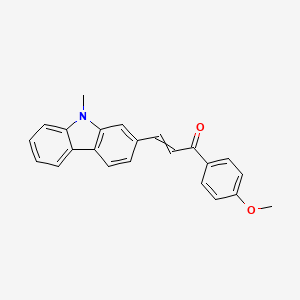
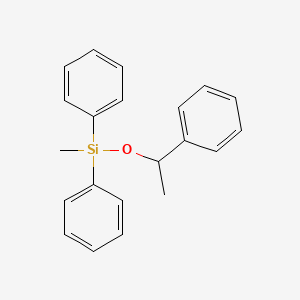
![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
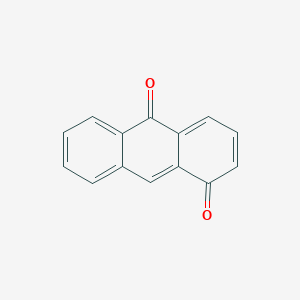
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
